molecular formula C10H8N2O B13595500 3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde

3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde

Cat. No.: B13595500
M. Wt: 172.18 g/mol
InChI Key: QBRJRZMXMLCSKV-ONEGZZNKSA-N
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Description

3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with an acrylaldehyde moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and allows for the formation of the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and condensation reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The imidazo[1,2-a]pyridine core can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to biological effects.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the acrylaldehyde moiety, which imparts distinct chemical reactivity and potential biological activities compared to other imidazo[1,2-a]pyridine derivatives.

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

(E)-3-imidazo[1,2-a]pyridin-2-ylprop-2-enal

InChI

InChI=1S/C10H8N2O/c13-7-3-4-9-8-12-6-2-1-5-10(12)11-9/h1-8H/b4-3+

InChI Key

QBRJRZMXMLCSKV-ONEGZZNKSA-N

Isomeric SMILES

C1=CC2=NC(=CN2C=C1)/C=C/C=O

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C=CC=O

Origin of Product

United States

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